molecular formula C6H7BO2S B1586408 3-Mercaptophenylboronic acid CAS No. 352526-01-3

3-Mercaptophenylboronic acid

Cat. No. B1586408
CAS RN: 352526-01-3
M. Wt: 154 g/mol
InChI Key: OBCKMTLUSKYKIW-UHFFFAOYSA-N
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Description

3-Mercaptophenylboronic acid is a chemical compound with the molecular formula CHBOS. It has an average mass of 153.995 Da and a monoisotopic mass of 154.025986 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (C6H4) with a boronic acid group (BO2) and a mercapto group (S) attached .


Chemical Reactions Analysis

This compound can be used as a reagent in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 345.3±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 62.2±3.0 kJ/mol and a flash point of 162.6±28.4 °C. Its index of refraction is 1.595, and it has a molar refractivity of 41.1±0.4 cm3 .

Scientific Research Applications

Bacterial Detection and Analysis

3-Mercaptophenylboronic acid (3-MPBA) has been applied in the detection of bacteria using surface-enhanced Raman spectroscopy (SERS). This method coats bacteria cells with 3-MPBA, which then produces strong SERS signals even after multiple rinse cycles. It can detect nonculturable cells, providing a significant advantage in bacterial ecology studies (Hickey & He, 2020). Additionally, 3-MPBA has been utilized for SERS imaging to study the distribution of bacteria populations in complex matrices, like plant tissues (Hickey & He, 2021).

Nanoparticle Functionalization and Sensor Development

4-Mercaptophenylboronic acid, a related compound, has been used for the functionalization of nanoparticles. These nanoparticles have applications in the selective enrichment of glycopeptides and glycoproteins (Qi et al., 2010), and in colorimetric sensors for detecting sialic acid in biological samples (Sankoh et al., 2016).

Surface Chemistry and Molecular Studies

Research on 4-Mercaptophenylboronic acid has provided insights into molecular structure and intermolecular hydrogen bonding, which is valuable for understanding chemical interactions and designing functionalized derivatives (Parlak et al., 2015). Additionally, the study of its structure changes under different pH conditions using SERS is crucial for applications in various fields where pH-sensitive molecular interactions are relevant (Su et al., 2017).

Biomedical and Biochemical Applications

The use of 4-Mercaptophenylboronic acid in the development of electrochemical biosensors for dopamine detection highlights its potential in biomedical applications. These biosensors are constructed for sensitive and accurate identification of dopamine, demonstrating the utility of 4-Mercaptophenylboronic acid in clinical diagnostics (Fu et al., 2021).

Mechanism of Action

Target of Action

The primary target of 3-Mercaptophenylboronic acid is bacteria. The compound is used as a capturer and label for bacteria detection . The role of this compound is to bind to the bacteria, enabling their detection through surface-enhanced Raman spectroscopy (SERS) .

Mode of Action

This compound interacts with its bacterial targets by forming a strong coating on the bacterial cells . This interaction is so robust that bacteria continue to produce this compound SERS signals even after five thorough rinse water applications .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial detection. The compound’s interaction with bacteria leads to the production of SERS signals, which are used to study bacteria populations .

Pharmacokinetics

Its strong interaction with bacteria suggests that it may have high bioavailability in bacterial detection applications .

Result of Action

The molecular and cellular effects of this compound’s action include the production of SERS signals from bacteria. These signals can be detected regardless of the viability of the bacteria, meaning that nonculturable cells can also be detected .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, nanoparticle administrations were found to be optimal when bacteria cells were suspended in a liquid or applied to substrates which already possessed nanostructures . Conversely, lower SERS signals were observed when dried bacteria cells were present on a substrate prior to nanoparticle administrations .

Future Directions

3-Mercaptophenylboronic acid has been used in the development of optical detection methods for bacterial cells. It has been applied as a capturer and label for bacteria detection using surface-enhanced Raman spectroscopy (SERS) . This suggests potential future applications in bacterial contamination control on surfaces in low-resource settings .

properties

IUPAC Name

(3-sulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCKMTLUSKYKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378776
Record name 3-Mercaptophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

352526-01-3
Record name (3-Mercaptophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352526-01-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercaptophenylboronic acid
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Record name 3-Mercaptophenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3-Mercaptophenylboronic acid (3-MPBA) primarily interacts with its targets through the boronic acid moiety. This group exhibits a high affinity for cis-diols, such as those found in sugars like fructose and glucose. [, ] This interaction forms a reversible boronate ester bond. [, ] This binding event has been exploited for various applications, including:

  • Glucose sensing: 3-MPBA immobilized on gold nanoparticles serves as a recognition element for glucose. [, ] The binding of glucose to 3-MPBA can be detected using Surface-Enhanced Raman Spectroscopy (SERS) due to changes in the Raman signal. [, ]
  • Bacteria detection: 3-MPBA can directly bind to bacterial cell walls through interactions with cell wall components. [, ] This allows for the capture and detection of bacteria using SERS, either through direct analysis or by further functionalization with nanoparticles. [, ]

A:

  • Spectroscopic data: While specific spectroscopic details are not extensively provided in the papers, several key points emerge:
    • UV-Vis Spectroscopy: Small gold nanoparticles (< ~2 nm) protected by 3-MPBA lack the characteristic plasmon excitation. [] Their UV-Vis spectra exhibit structured absorption bands arising from molecule-like electronic transitions. []
    • Surface-Enhanced Raman Spectroscopy (SERS): 3-MPBA displays a characteristic Raman peak at 996 cm-1. [, ] Upon reaction with hydrogen peroxide, 3-MPBA is converted to 3-hydroxythiophenol, characterized by a new Raman peak at 883 cm-1. [, ] This shift forms the basis for ratiometric SERS sensing.

A:

  • Solvent Compatibility: 3-MPBA is reported to be compatible with various solvents, including methanol, water, and buffers. [, ]
  • pH Sensitivity: The interaction of 3-MPBA with its targets, particularly sugars, can be pH-dependent. [, ] For example, the oxidation of 3-MPBA by hydrogen peroxide is favored in alkaline environments. [] This pH sensitivity needs to be carefully considered when designing sensors and assays.
  • Surface Functionalization: 3-MPBA readily forms self-assembled monolayers (SAMs) on gold surfaces due to the strong gold-sulfur bond. [, ] This property is extensively utilized for immobilizing 3-MPBA on gold nanoparticles and surfaces for various sensing applications.

ANone: While 3-MPBA itself is not primarily used as a catalyst, its ability to bind to specific molecules, particularly cis-diols, makes it a valuable component in catalytic systems. For instance:

  • Enzyme-Based Biosensors: 3-MPBA modified gold nanoparticles, in conjunction with glucose oxidase (GOx), create a sensitive system for glucose detection. [] The GOx catalyzes the oxidation of glucose to produce hydrogen peroxide, which subsequently reacts with 3-MPBA, enabling quantitative glucose measurement via SERS. []

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